6-(3-morpholin-4-ylpropyl)-2-piperidin-1-ylpyrido[4,3-d]pyrimidin-5(6H)-one
Descripción
6-(3-Morpholin-4-ylpropyl)-2-piperidin-1-ylpyrido[4,3-d]pyrimidin-5(6H)-one is a pyrido[4,3-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core substituted with a 3-morpholinopropyl chain at position 6 and a piperidinyl group at position 2. Key properties include:
The morpholine and piperidine moieties enhance solubility and modulate interactions with biological targets, making it a candidate for kinase inhibition or anticancer research.
Propiedades
IUPAC Name |
6-(3-morpholin-4-ylpropyl)-2-piperidin-1-ylpyrido[4,3-d]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O2/c25-18-16-15-20-19(24-7-2-1-3-8-24)21-17(16)5-10-23(18)9-4-6-22-11-13-26-14-12-22/h5,10,15H,1-4,6-9,11-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APMQQLBBLZXUNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C3C(=N2)C=CN(C3=O)CCCN4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
The synthesis of 6-(3-morpholin-4-ylpropyl)-2-piperidin-1-ylpyrido[4,3-d]pyrimidin-5(6H)-one typically involves multi-step reactions starting from pyridine and pyrimidine derivativesSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Análisis De Reacciones Químicas
6-(3-morpholin-4-ylpropyl)-2-piperidin-1-ylpyrido[4,3-d]pyrimidin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the piperidin-1-yl or morpholin-4-yl groups can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: This compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: It is being investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 6-(3-morpholin-4-ylpropyl)-2-piperidin-1-ylpyrido[4,3-d]pyrimidin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways .
Comparación Con Compuestos Similares
Structural and Physicochemical Comparisons
The table below summarizes key analogs and their distinguishing features:
Actividad Biológica
The compound 6-(3-morpholin-4-ylpropyl)-2-piperidin-1-ylpyrido[4,3-d]pyrimidin-5(6H)-one , identified by its CAS number 945180-49-4, is a pyrido[4,3-d]pyrimidine derivative that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 391.4 g/mol. The structure features a pyrido[4,3-d]pyrimidine core substituted with a morpholinyl and piperidinyl group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H25N7O |
| Molecular Weight | 391.4 g/mol |
| CAS Number | 945180-49-4 |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various pyrido[4,3-d]pyrimidine derivatives, including our compound of interest. The biological activity was tested against several bacterial strains and fungi.
Case Study: Antimicrobial Testing
A study conducted on related compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications in the substituents can enhance or diminish activity levels.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 22 |
| Compound B | Escherichia coli | 18 |
| 6-(3-morpholin-4-ylpropyl)-2-piperidin-1-ylpyrido[4,3-d]pyrimidin-5(6H)-one | Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
The exact mechanism by which 6-(3-morpholin-4-ylpropyl)-2-piperidin-1-ylpyrido[4,3-d]pyrimidin-5(6H)-one exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in bacterial cell wall synthesis or protein synthesis pathways.
Pharmacological Potential
Beyond antimicrobial properties, compounds within this chemical class have been explored for their potential in treating various diseases due to their ability to inhibit key biological targets. These include:
- Dihydrofolate reductase (DHFR) : Inhibition of this enzyme can disrupt folate metabolism in pathogens.
- Tyrosine Kinase Receptors : Modulation of these receptors may influence cancer cell proliferation.
Q & A
Basic: What synthetic strategies are commonly employed for synthesizing 6-(3-morpholin-4-ylpropyl)-2-piperidin-1-ylpyrido[4,3-d]pyrimidin-5(6H)-one?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Bromination and nucleophilic substitution : Bromination of pyridine intermediates followed by reaction with morpholine- or piperidine-containing nucleophiles to introduce substituents. For example, brominated intermediates react with morpholine derivatives under reflux conditions (e.g., in DMF or 1,4-dioxane) with catalysts like Pd(PPh₃)₄ for cross-coupling reactions .
- Cyclization : Formation of the pyrido[4,3-d]pyrimidine core via thermal or acid-catalyzed cyclization, often using p-toluenesulfonic acid as a catalyst .
- Purification : Column chromatography (silica gel, eluting with EtOAc/hexane mixtures) and recrystallization are critical for isolating high-purity products .
Basic: How is structural confirmation achieved for this compound and its intermediates?
Methodological Answer:
Structural elucidation relies on spectroscopic and analytical techniques:
- ¹H/¹³C NMR : Key for confirming substituent positions and regioselectivity. For example, morpholine protons appear as a singlet (~δ 3.52 ppm in DMSO-d₆), while piperidine protons show characteristic splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing isomers .
- X-ray crystallography : Used for resolving ambiguous NMR assignments, particularly for stereochemical confirmation in complex intermediates .
Advanced: How can reaction yields be optimized for intermediates like 4-(4-(piperidin-1-yl)phenyl) derivatives?
Methodological Answer:
Yield optimization involves:
- Catalyst screening : Transition-metal catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency. Lower catalyst loadings (1–2 mol%) reduce side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity, while mixed solvents (e.g., dioxane/water) stabilize transition states in Suzuki-Miyaura reactions .
- Temperature control : Reflux conditions (80–100°C) balance reaction rate and decomposition. Microwave-assisted synthesis can reduce reaction times by 50% .
Advanced: What mechanistic insights explain regioselectivity in pyrido[4,3-d]pyrimidine core formation?
Methodological Answer:
Regioselectivity is governed by:
- Electronic effects : Electron-withdrawing groups (e.g., nitro) direct nucleophilic attack to specific positions. For example, nitration at the 6-position activates the pyridine ring for subsequent substitution .
- Steric hindrance : Bulky substituents (e.g., morpholinopropyl) favor cyclization at less hindered sites, as shown in density functional theory (DFT) studies .
- Acid catalysis : Protic acids (e.g., p-TsOH) protonate carbonyl groups, facilitating intramolecular cyclization via six-membered transition states .
Advanced: How can computational modeling predict the compound’s pharmacokinetic properties?
Methodological Answer:
Computational approaches include:
- Molecular docking : Identifies binding affinities to target proteins (e.g., kinases) using software like AutoDock Vina. The morpholine moiety often interacts with hinge regions of ATP-binding pockets .
- ADMET prediction : Tools like SwissADME assess oral bioavailability, highlighting the compound’s moderate LogP (~2.5) and compliance with Lipinski’s rules .
- DFT calculations : Optimize ground-state geometries and predict NMR chemical shifts, aiding in spectral interpretation .
Advanced: What methodologies are used to evaluate pharmacological activity, and how are contradictions in data resolved?
Methodological Answer:
- In vitro assays : Enzyme inhibition (e.g., kinase assays) and cytotoxicity (MTT assay) are standard. IC₅₀ values should be validated across ≥3 independent replicates .
- In vivo models : Acute toxicity (LD₅₀ in rodents) and efficacy (e.g., xenograft tumors) require dose-response curves and statistical analysis (ANOVA, GraphPad Prism) .
- Resolving contradictions : Discrepancies between in vitro and in vivo data often arise from bioavailability issues. Pharmacokinetic profiling (plasma half-life, tissue distribution) clarifies these gaps .
Advanced: How should researchers address discrepancies in NMR data between synthetic batches?
Methodological Answer:
- Impurity profiling : LC-MS identifies byproducts (e.g., dehalogenated intermediates). Adjust reaction stoichiometry or purification protocols if impurities exceed 5% .
- Deuterated solvent effects : Compare spectra in DMSO-d₆ vs. CDCl₃ to resolve solvent-induced shifts, particularly for exchangeable protons .
- Dynamic NMR : Variable-temperature experiments distinguish conformational isomers (e.g., rotamers) causing split signals .
Advanced: What strategies mitigate bioactivity contradictions observed in related pyrido[4,3-d]pyrimidines?
Methodological Answer:
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., morpholinopropyl vs. piperidinyl) to isolate pharmacophore contributions .
- Off-target screening : Use broad-panel kinase assays to identify unintended targets, then redesign to improve selectivity .
- Metabolite identification : LC-MS/MS detects active metabolites that may explain unexpected in vivo activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
